molecular formula C24H28ClN3O4S B2840488 N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215558-18-1

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2840488
CAS No.: 1215558-18-1
M. Wt: 490.02
InChI Key: QXKQTNFHNKYUOY-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex chemical compound of significant interest in scientific research and development. This molecule features a distinctive structure incorporating a 4-methylbenzo[d]thiazole group linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine system, with a 3-morpholinopropyl side chain terminating in a hydrochloride salt. The molecular formula is C 24 H 28 ClN 3 O 4 S and it has a molecular weight of 490.01 g/mol . This compound is part of a class of benzothiazole derivatives that are frequently investigated in pharmaceutical research for their potential bioactive properties. Researchers utilize this chemical primarily as a key intermediate in the synthesis of more complex molecules and for probing biological pathways. The structural components, particularly the benzothiazole and morpholine moieties, are commonly found in compounds with diverse biological activities, making this reagent valuable for structure-activity relationship (SAR) studies and medicinal chemistry programs. The compound is offered with a purity of 90%+ and is available to qualified researchers in various quantities to suit different experimental needs. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. Applications: This chemical is designed for research applications only, including use as a reference standard, chemical intermediate, and for biological screening. It serves as a crucial building block in drug discovery efforts and pharmacological research. Important Notice: This product is intended for research purposes only and is not approved for human consumption, diagnostic use, or therapeutic applications. Researchers should handle this material using appropriate safety precautions, including personal protective equipment, and adhere to all local and federal regulations for chemical use and disposal.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-17-6-4-9-21-22(17)25-24(32-21)27(11-5-10-26-12-14-29-15-13-26)23(28)20-16-30-18-7-2-3-8-19(18)31-20;/h2-4,6-9,20H,5,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKQTNFHNKYUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities based on diverse research findings.

Structural Characteristics

The compound is characterized by a complex structure that includes:

  • A benzo[d]thiazole moiety which is known for its diverse biological activities.
  • A morpholinopropyl group that enhances solubility and biological interactions.
  • A dihydrobenzo[b][1,4]dioxine core which contributes to its pharmacological properties.

The molecular formula of the compound is C24H28ClN3O4SC_{24}H_{28}ClN_{3}O_{4}S with a molecular weight of 490.0 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Preparation of the benzo[d]thiazole core through cyclization reactions.
  • Introduction of the 4-methyl and morpholinopropyl groups using appropriate reagents.
  • Formation of the carboxamide linkage followed by conversion to the hydrochloride salt .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance:

  • Compounds with a benzothiazole core demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.58 to 15.36 µM .
  • The compound's structural analogs exhibited effective inhibition of cancer cell proliferation, suggesting potential for therapeutic applications in oncology .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cells compared to controls.
  • Inhibition of key signaling pathways related to cell growth and survival .

Antimicrobial Activity

In addition to anticancer properties, related thiazole derivatives have shown antimicrobial activity:

  • Some compounds exhibited effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of biological activity .

Case Studies

  • Cytotoxicity Assessment : A study evaluated a series of thiazole derivatives similar to the target compound and found that several exhibited significant cytotoxic effects against glioblastoma cell lines (C6), suggesting a promising avenue for further research .
  • Dual Inhibition Studies : Research on benzothiazole derivatives indicated their potential as dual inhibitors targeting both BRAF and VEGFR-2 pathways, which are crucial in cancer progression . The IC50 values for these compounds were comparable to established drugs like sorafenib.

Data Summary

Compound Name Structural Features Biological Activity IC50 Values (µM)
This compoundBenzo[d]thiazole core, morpholinopropyl groupAnticancer6.21 - 15.36
Benzothiazole derivativeBenzothiazole coreAntimicrobialVariable
ThiazolidinonesThiazolidinone structureAntiglioma<100

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety in Compound A undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity.

Conditions Reagents Products Reference
Acidic hydrolysisHCl (concentrated)2,3-Dihydrobenzo[b] dioxine-2-carboxylic acid + 4-methylbenzo[d]thiazol-2-amine
Basic hydrolysisNaOH (aqueous)Sodium salt of the carboxylic acid,

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, with water or hydroxide ions acting as nucleophiles.

  • Elevated temperatures (~80–100°C) accelerate the reaction rate .

Alkylation at the Morpholinopropyl Group

The tertiary amine in the morpholinopropyl chain participates in alkylation reactions, forming quaternary ammonium salts.

Conditions Reagents Products Reference
AlkylationMethyl iodideN-Methylmorpholinium derivative
Alkylation with dibromoethane1,2-DibromoethaneCross-linked polymeric structures

Applications :

  • Alkylation enhances the compound’s cationic character, potentially improving membrane permeability.

Oxidation Reactions

The morpholine ring undergoes oxidation to form N-oxide derivatives under mild conditions.

Conditions Reagents Products Reference
OxidationH₂O₂ (30%)Morpholine N-oxide derivative
Catalytic oxidationmCPBAEpoxidation of adjacent alkynes (hypothetical pathway)

Key Notes :

  • N-oxides exhibit altered electronic properties, influencing binding affinity to biological targets.

Coordination with Transition Metals

The carboxamide and morpholine groups enable Compound A to act as a ligand for metal ions.

Metal Ion Reaction Conditions Complex Type Reference
Fe³⁺Aqueous solution, pH 6–7Octahedral coordination
Cu²⁺Methanol, room temperatureSquare-planar geometry

Implications :

  • Metal complexes may modulate the compound’s redox activity or stability.

Photochemical Degradation

Exposure to UV light induces ring-opening reactions in the benzodioxine system.

Conditions Wavelength Products Reference
UV irradiation254 nmQuinone derivatives via radical intermediates

Stability Considerations :

  • Storage in amber vials is recommended to prevent photolytic decomposition .

Nucleophilic Aromatic Substitution

The 4-methylbenzo[d]thiazole moiety may undergo substitution at electrophilic positions.

Conditions Reagents Products Reference
HalogenationNBS (in CCl₄)Brominated thiazole derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8) . Both compounds share a benzo[d]thiazole-carboxamide backbone but differ in substituents:

  • Target compound: Features a 4-methylbenzo[d]thiazol-2-yl group and a 3-morpholinopropyl side chain.
  • Analogue: Substitutes the methyl group with a 4-methoxybenzo[d]thiazol-2-yl moiety and replaces morpholinopropyl with a 3-(dimethylamino)propyl chain.

Impact of Substituent Variations

Property Target Compound Analogue (CAS 1052530-89-8)
Molecular Formula C₂₄H₂₈ClN₃O₃S₂ C₂₁H₂₃ClN₄O₂S₂
Molecular Weight ~514.1 g/mol 463.0 g/mol
Key Substituents 4-Methylbenzo[d]thiazole, morpholinopropyl 4-Methoxybenzo[d]thiazole, dimethylaminopropyl
Solubility Enhanced aqueous solubility due to morpholine’s polar oxygen Lower solubility (dimethylamino is less polar than morpholine)
Metabolic Stability Morpholine reduces susceptibility to oxidative metabolism Dimethylamino may undergo faster N-demethylation
Electronic Effects Methyl group is electron-donating, stabilizing the thiazole ring Methoxy group provides stronger electron-donating effects

Spectroscopic Differentiation

  • IR Spectroscopy : The target compound lacks the C=S stretch (~1240–1255 cm⁻¹) seen in 1,2,4-triazole derivatives () but would exhibit strong C=O stretches (~1660–1680 cm⁻¹) from the carboxamide .
  • NMR Analysis: The morpholinopropyl group in the target compound would show distinct proton signals (e.g., δ 3.5–4.0 ppm for morpholine CH₂ groups) compared to the dimethylaminopropyl chain (δ 2.2–2.8 ppm) in the analogue. Region-specific shifts, as noted in , could help pinpoint substituent effects .

Research Findings and Implications

  • Bioactivity: While pharmacological data for the target compound are unavailable in the provided evidence, benzo[d]thiazole derivatives are frequently associated with anticancer, antimicrobial, and anti-inflammatory activities. The morpholinopropyl group may enhance blood-brain barrier penetration compared to the dimethylaminopropyl analogue .
  • Lumping Strategy Relevance : As per , compounds with similar backbones (e.g., benzo[d]thiazole-carboxamides) but varying substituents could be "lumped" in computational models to predict shared properties, reducing experimental workload .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazol core, followed by introduction of morpholinopropyl and carboxamide groups. Key steps include:

  • Core Formation : Cyclization of precursors under strong acidic/basic conditions (e.g., H₂SO₄ or NaH) to generate the benzo[d]thiazol moiety .
  • Substituent Coupling : Amidation or alkylation reactions to attach the morpholinopropyl and dihydrobenzo[d]dioxine groups, often using coupling agents like EDCI or HOBt .
  • Optimization : Adjusting temperature (60–120°C), solvent polarity (e.g., DMF or acetonitrile), and reaction time (2–24 hours) improves yield (up to 85%) and purity (>95%) . Continuous flow reactors may enhance scalability .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., morpholinopropyl methyl groups at δ ~2.4–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict binding mechanisms with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model ligand-receptor interactions (e.g., binding energy of morpholinopropyl group with kinase pockets) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., solvation effects on the dihydrobenzo[d]dioxine moiety) .
  • Validation : Cross-reference computational data with experimental assays (e.g., surface plasmon resonance for binding affinity measurements) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known kinase inhibitors) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under varying pH and temperature conditions to assess reproducibility .
  • Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™ kinase assays) with cellular viability tests (e.g., MTT assays) to confirm target specificity .

Q. How to design structure-activity relationship (SAR) studies for novel derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the 4-methylbenzo[d]thiazol or morpholinopropyl groups to assess impact on activity (e.g., halogenation for enhanced lipophilicity) .
  • Biological Testing : Prioritize in vitro targets (e.g., COX-2 inhibition) before advancing to in vivo models (e.g., murine inflammation assays) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity trends .

Data Contradiction Analysis Example

  • Issue : Discrepancies in IC₅₀ values for kinase inhibition reported in independent studies.
  • Resolution :
    • Verify assay conditions (e.g., ATP concentration, incubation time) .
    • Re-test using a standardized protocol (e.g., Eurofins KinaseProfiler®) .
    • Analyze compound stability under assay conditions (e.g., LC-MS to detect degradation) .

Key Methodological Considerations

  • Synthesis : Prioritize stepwise purity checks (e.g., TLC after each reaction) to minimize by-products .
  • Biological Evaluation : Use blinded experimental designs and independent replicates to reduce bias .
  • Computational Integration : Employ tools like Gaussian16 or AutoDock Vina for hypothesis-driven experimental design .

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